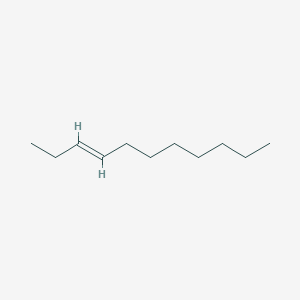

(E)-3-Undecene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BAY1082439 is an orally bioavailable, selective inhibitor of phosphoinositide 3-kinase alpha, beta, and delta (PI3Kα/β/δ). This compound has shown significant potential in inhibiting the growth of prostate cancer cells, particularly those lacking the phosphatase and tensin homolog (PTEN) gene .

准备方法

合成路线和反应条件

BAY1082439 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。详细的合成路线是专有的,但通常涉及使用特定试剂和催化剂来实现所需的的选择性和产率。

工业生产方法

BAY1082439 的工业生产是从小试合成中放大,以确保一致性和纯度。这包括优化反应条件,例如温度、压力和溶剂体系,以最大限度地提高产率并减少杂质。 该工艺旨在可重复且高效地进行大规模生产 .

化学反应分析

反应类型

BAY1082439 会发生各种化学反应,包括:

氧化: 这种反应可以改变分子上的官能团,可能会改变其活性。

还原: 这种反应可用于将特定官能团转化为其还原形式。

取代: 这种反应涉及用另一个官能团替换一个官能团,这可以用来改变化合物的性质。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。反应条件(如温度、溶剂和pH值)会仔细控制,以达到预期的结果。

主要形成的产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生醇或胺。 取代反应可以引入新的官能团,增强化合物的活性或选择性 .

科学研究应用

Biosynthesis and Biofuel Production

(E)-3-Undecene is primarily produced through microbial biosynthesis, particularly by certain species of the genus Pseudomonas. Research has identified a specific gene (undA) responsible for the production of 1-undecene, a terminal olefin that can be utilized as a biofuel. The enzyme encoded by this gene converts medium-chain fatty acids into corresponding alkenes via an oxygen-activating, nonheme iron-dependent mechanism . This discovery opens avenues for engineering bioprocesses to produce medium-chain alkenes from renewable resources, thereby reducing reliance on fossil fuels.

Table 1: Comparison of Microbial Production of this compound

Chemical Synthesis and Industrial Applications

In addition to its potential as a biofuel, this compound serves as an important intermediate in the synthesis of various chemicals. Its structure allows it to participate in reactions such as polymerization and alkylation, making it valuable in the production of surfactants, lubricants, and other specialty chemicals.

Case Study: Synthesis of Surfactants

Researchers have demonstrated that this compound can be used to synthesize surfactants that exhibit enhanced performance compared to traditional surfactants derived from petroleum. The unique properties of undecene-based surfactants include improved biodegradability and lower toxicity .

Applications in Disease Diagnostics

The volatile nature of this compound also lends itself to applications in disease diagnostics through electronic-nose technologies. These devices can detect specific volatile organic compounds (VOCs) associated with various diseases in plants, animals, and humans.

Table 2: Applications of Electronic Noses in Disease Detection

Future Directions and Research Opportunities

The ongoing research into the biosynthesis and applications of this compound highlights several promising directions:

- Genetic Engineering : Further exploration into the genetic basis for undecene production can lead to more efficient microbial strains capable of higher yields.

- Environmental Impact Studies : Investigating the biodegradability and environmental effects of undecene-derived products could enhance their acceptance in industrial applications.

- Expanding Diagnostic Applications : The use of electronic noses for detecting this compound could be expanded to include more diseases, potentially leading to earlier diagnosis and better patient outcomes.

作用机制

BAY1082439 通过选择性抑制 PI3Kα/β/δ 同种型发挥作用。这种抑制会破坏 PI3K 信号通路,该通路对于细胞生长、存活和增殖至关重要。通过阻断这条通路,BAY1082439 诱导凋亡并抑制癌细胞的生长,特别是那些缺乏 PTEN 的癌细胞。 该化合物还阻止上皮-间质转化(EMT),这是一种与癌症转移相关的过程 .

相似化合物的比较

BAY1082439 在选择性抑制多种 PI3K 同种型(α、β 和 δ)方面独一无二,使其比仅靶向一种同种型的化合物更有效。类似的化合物包括:

PIK-75: 一种选择性 PI3Kα 抑制剂。

TGX-221: 一种选择性 PI3Kβ 抑制剂。

IC87114: 一种选择性 PI3Kδ 抑制剂。

与这些化合物相比,BAY1082439 对 PI3K 通路具有更广泛的抑制,为靶向 PI3K 通路激活的癌症提供了更全面的方法 .

如果您还有其他问题或需要更多详细信息,请随时提问!

属性

CAS 编号 |

1002-68-2 |

|---|---|

分子式 |

C11H22 |

分子量 |

154.29 g/mol |

IUPAC 名称 |

(E)-undec-3-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5+ |

InChI 键 |

SDTYFWAQLSIEBH-FNORWQNLSA-N |

SMILES |

CCCCCCCC=CCC |

手性 SMILES |

CCCCCCC/C=C/CC |

规范 SMILES |

CCCCCCCC=CCC |

Key on ui other cas no. |

85535-87-1 |

Pictograms |

Flammable; Health Hazard; Environmental Hazard |

同义词 |

(E)-3-Undecene |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。